Cas no 2362008-25-9 ((3-aminopropyl)(imino)methyl-lambda6-sulfanone)

(3-aminopropyl)(imino)methyl-lambda6-sulfanone 化学的及び物理的性質
名前と識別子
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- INDEX NAME NOT YET ASSIGNED
- (3-aminopropyl)(imino)methyl-lambda6-sulfanone
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- MDL: MFCD32827583
- インチ: 1S/C4H12N2OS/c1-8(6,7)4-2-3-5/h6H,2-5H2,1H3
- InChIKey: CDPPILMKZXJXKX-UHFFFAOYSA-N
- ほほえんだ: O=S(CCCN)(C)=N
じっけんとくせい
- 密度みつど: 1.21±0.1 g/cm3(Predicted)
- ふってん: 220.1±42.0 °C(Predicted)
(3-aminopropyl)(imino)methyl-lambda6-sulfanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26572141-0.25g |
(3-aminopropyl)(imino)methyl-lambda6-sulfanone |
2362008-25-9 | 0.25g |
$735.0 | 2023-09-14 | ||
Enamine | EN300-26572141-5g |
(3-aminopropyl)(imino)methyl-lambda6-sulfanone |
2362008-25-9 | 5g |
$2318.0 | 2023-09-14 | ||
Enamine | EN300-26572141-10g |
(3-aminopropyl)(imino)methyl-lambda6-sulfanone |
2362008-25-9 | 10g |
$3438.0 | 2023-09-14 | ||
Enamine | EN300-26572141-5.0g |
(3-aminopropyl)(imino)methyl-lambda6-sulfanone |
2362008-25-9 | 5g |
$2858.0 | 2023-05-31 | ||
Enamine | EN300-26572141-0.5g |
(3-aminopropyl)(imino)methyl-lambda6-sulfanone |
2362008-25-9 | 0.5g |
$768.0 | 2023-09-14 | ||
Enamine | EN300-26572141-0.05g |
(3-aminopropyl)(imino)methyl-lambda6-sulfanone |
2362008-25-9 | 0.05g |
$671.0 | 2023-09-14 | ||
Enamine | EN300-26572141-0.1g |
(3-aminopropyl)(imino)methyl-lambda6-sulfanone |
2362008-25-9 | 0.1g |
$703.0 | 2023-09-14 | ||
Enamine | EN300-26572141-1.0g |
(3-aminopropyl)(imino)methyl-lambda6-sulfanone |
2362008-25-9 | 1g |
$986.0 | 2023-05-31 | ||
Enamine | EN300-26572141-10.0g |
(3-aminopropyl)(imino)methyl-lambda6-sulfanone |
2362008-25-9 | 10g |
$4236.0 | 2023-05-31 | ||
Enamine | EN300-26572141-2.5g |
(3-aminopropyl)(imino)methyl-lambda6-sulfanone |
2362008-25-9 | 2.5g |
$1568.0 | 2023-09-14 |
(3-aminopropyl)(imino)methyl-lambda6-sulfanone 関連文献
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
(3-aminopropyl)(imino)methyl-lambda6-sulfanoneに関する追加情報
Introduction to (3-Aminopropyl)(Imino)methyl-Lambda6-Sulfanone (CAS No. 2362008-25-9)
The compound (3-aminopropyl)(imino)methyl-lambda6-sulfanone, identified by the CAS registry number 2362008-25-9, is a specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential uses in advanced chemical synthesis and material engineering.
Recent studies have highlighted the importance of sulfanone derivatives in modern chemistry, particularly in the development of novel materials with tailored functionalities. The presence of the aminopropyl group in this compound introduces versatile reactivity, making it a valuable building block for constructing complex molecular architectures. Additionally, the imino group within its structure contributes to its ability to participate in various condensation reactions, further expanding its utility in synthetic chemistry.
One of the most promising applications of (3-aminopropyl)(imino)methyl-lambda6-sulfanone lies in its role as an intermediate in the synthesis of advanced polymers and hybrid materials. Researchers have demonstrated that this compound can be effectively utilized to create materials with enhanced mechanical properties, thermal stability, and electrical conductivity. These attributes make it a candidate for applications in high-performance composites, electronic devices, and energy storage systems.
The structural versatility of this compound also makes it a valuable tool in drug discovery and biochemistry. Its ability to form stable complexes with metal ions has been explored in the context of designing new catalysts and enzyme mimics. Furthermore, the compound's reactivity towards nucleophilic attack and its capacity to undergo various cycloaddition reactions have opened new avenues for exploring its role in medicinal chemistry.
In terms of synthesis, recent advancements have focused on optimizing the production process of (3-aminopropyl)(imino)methyl-lambda6-sulfanone. By employing green chemistry principles, researchers have developed more efficient and environmentally friendly methods for its preparation. These methods not only reduce the environmental footprint but also enhance the scalability of production, making it more accessible for industrial applications.
The integration of computational chemistry techniques has also played a pivotal role in understanding the electronic structure and reactivity of this compound. Advanced quantum mechanical calculations have provided insights into its bonding characteristics, reaction mechanisms, and potential interactions with other molecules. Such computational studies are instrumental in guiding experimental efforts and accelerating the discovery of new applications.
In conclusion, (3-aminopropyl)(imino)methyl-lambda6-sulfanone (CAS No. 2362008-25-9) stands as a testament to the ongoing advancements in chemical synthesis and material science. Its unique properties and diverse applications position it as a key compound for future innovations across multiple disciplines.
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